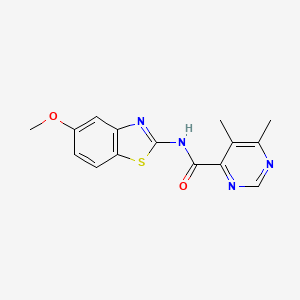
4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide” is a complex organic molecule that contains a tetrazole group, a trifluoromethyl group, and a benzamide group. Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Benzamides are a class of compounds that contain a benzene ring attached to an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, being composed of four nitrogen atoms and one carbon atom, would likely contribute to the compound’s reactivity . The trifluoromethyl group could potentially increase the compound’s stability and affect its physical and chemical properties .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are typically determined experimentally .科学的研究の応用
DNA Binding and Staining Applications
The synthetic dye Hoechst 33258 and its analogues, including 4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide, have been explored for their strong binding affinity to the minor groove of double-stranded B-DNA. This property is particularly useful for AT-rich sequences, making these compounds valuable tools in cellular biology for DNA staining, chromosome analysis, and flow cytometry. Their utility extends to radioprotection and as topoisomerase inhibitors, contributing significantly to the field of rational drug design and molecular biology research (Issar & Kakkar, 2013).
Synthesis and Application in Green Chemistry
Research into the synthesis of environmentally benign chemicals has led to the development of efficient, green methodologies for preparing compounds like 5,5′-Methylene-bis(benzotriazole), which shares a similar structural motif with 4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide. These compounds serve as intermediates for metal passivators and light-sensitive materials, showcasing the importance of such structures in the advancement of green chemistry and sustainable practices (Gu et al., 2009).
Antiepileptic Drug Research
Zonisamide, a 1,2 benzisoxazole derivative, exemplifies the therapeutic potential of compounds related to 4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide in treating epilepsy. Its pharmacodynamic and pharmacokinetic properties have been extensively reviewed, highlighting its efficacy in managing partial seizures and its role in expanding the options available for epilepsy treatment (Peters & Sorkin, 1993).
Ionic Liquids and Solvent Applications
The solubility of various solutes in ionic liquids, including those with similar structures to 4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide, has been reviewed, demonstrating their potential as alternative, environmentally acceptable solvents. This research provides insights into the interactions between ionic liquids and solutes, offering novel applications in separation processes and extraction technologies (Visak et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)12-3-1-2-4-13(12)20-14(24)10-5-7-11(8-6-10)23-9-19-21-22-23/h1-9H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFCIQWBBPKRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

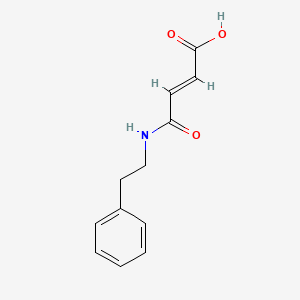
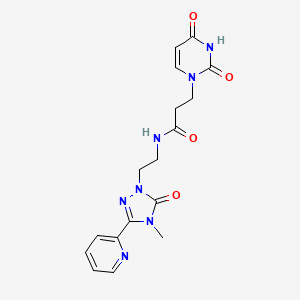
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)

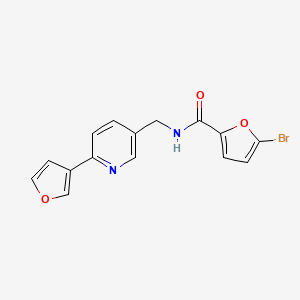
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2961752.png)

![4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2961756.png)
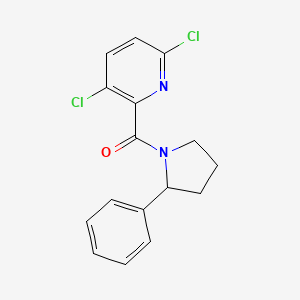
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)
